molecular formula C16H12FN3O4S B2843719 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896350-60-0

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2843719
M. Wt: 361.35
InChI Key: NEGCNFAUHGJGCS-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a methylsulfonyl group attached to a benzamide. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The presence of the oxadiazole ring, a heterocyclic compound containing oxygen and nitrogen, could potentially influence the compound’s electronic structure and stability. The fluorophenyl and methylsulfonyl groups are electron-withdrawing, which could also affect the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing groups and the presence of the oxadiazole ring. It could potentially undergo reactions at these sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and permeability .

Scientific Research Applications

Anticancer Applications

1,3,4-oxadiazole derivatives have been extensively explored for their anticancer properties. For instance, a series of N-substituted benzamides, including those with 1,3,4-oxadiazolyl groups, have been synthesized and evaluated against various cancer cell lines. These compounds have shown moderate to excellent anticancer activity, with some derivatives exhibiting higher potency than reference drugs like etoposide (Ravinaik et al., 2021). The specific interactions and mechanisms underlying their anticancer effects highlight the structural significance of the 1,3,4-oxadiazole ring and fluorophenyl groups in modulating biological activity.

Antibacterial and Antimicrobial Activities

The antibacterial and antimicrobial potentials of sulfonamide and 1,3,4-oxadiazole derivatives have also been investigated. A study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This research underscores the potential of incorporating 1,3,4-oxadiazole and sulfonamide functionalities for developing new antibacterial agents.

Chemical Synthesis and Characterization

The synthesis and structural elucidation of compounds bearing 1,3,4-oxadiazole and sulfonamide groups are crucial for understanding their chemical properties and biological activities. Innovative synthetic routes and characterization techniques have been employed to design compounds with enhanced pharmacological profiles. For example, studies have demonstrated the efficient synthesis of various 1,3,4-oxadiazole derivatives, highlighting the importance of these moieties in medicinal chemistry (Desai et al., 2013).

Safety And Hazards

Without specific safety data for this compound, general precautions should be taken while handling it, including avoiding inhalation or contact with skin and eyes .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. It could also involve modifying its structure to enhance its properties or reduce potential toxicity .

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S/c1-25(22,23)13-8-4-10(5-9-13)14(21)18-16-20-19-15(24-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGCNFAUHGJGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

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